2-ethyloxane-2-carboxylic acid

Conformational Analysis Physical Organic Chemistry Tetrahydropyran Stereochemistry

2-Ethyloxane-2-carboxylic acid (CAS 19679-90-4) features a gem-ethyl group on an oxane ring, providing distinct steric bulk and defined conformational energy (2.62 kcal/mol) critical for chiral scaffolds and predictable polymer degradation profiles. Unlike unsubstituted analogs, this compound offers unique stereochemical control and tailored hydrophobicity for demanding R&D applications. Ensure supply chain integrity for advanced medicinal chemistry and materials science projects. Inquire for bulk pricing and availability.

Molecular Formula C8H14O3
Molecular Weight 158.2
CAS No. 19679-90-4
Cat. No. B6145653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyloxane-2-carboxylic acid
CAS19679-90-4
Molecular FormulaC8H14O3
Molecular Weight158.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyloxane-2-carboxylic Acid (CAS 19679-90-4): Core Properties and Structural Identity for Procurement Decisions


2-Ethyloxane-2-carboxylic acid (CAS 19679-90-4), also known as 2-ethyltetrahydro-2H-pyran-2-carboxylic acid, is a bifunctional heterocyclic carboxylic acid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . The compound features a saturated six-membered oxane (tetrahydropyran) ring with both an ethyl group and a carboxylic acid group attached to the C2 position adjacent to the ring oxygen . This structural arrangement creates a geminally disubstituted carbon center, conferring distinct steric and electronic properties that differentiate it from simpler oxane-carboxylic acid analogs .

Why 2-Ethyloxane-2-carboxylic Acid (CAS 19679-90-4) Cannot Be Replaced by Generic Tetrahydropyran Carboxylic Acids


Generic substitution of 2-ethyloxane-2-carboxylic acid with unsubstituted tetrahydropyran-2-carboxylic acid (CAS 51673-83-7) or other oxane-carboxylic acid analogs is not chemically justified due to fundamental differences in steric environment and conformational behavior. The geminal ethyl substitution at the C2 position introduces a defined steric bulk adjacent to the carboxylic acid functionality, modulating nucleophilic accessibility and reaction kinetics in esterification and amidation pathways . Furthermore, the ethyl substituent alters the conformational equilibrium of the tetrahydropyran ring, with the 2-ethyl group exhibiting a distinct conformational energy of 2.62 kcal/mol that differs from hydrogen, methyl, or other substituents, directly impacting the compound's three-dimensional presentation in binding environments or polymerization reactions [1].

Quantitative Differentiation Evidence for 2-Ethyloxane-2-carboxylic Acid (CAS 19679-90-4) vs. Closest Analogs


Conformational Energy of 2-Ethyl Substituent on Tetrahydropyran Ring

The 2-ethyl substituent on the tetrahydropyran ring of 2-ethyloxane-2-carboxylic acid exhibits a conformational energy of 2.62 kcal/mol, determined experimentally for monosubstituted tetrahydropyrans [1]. This value quantifies the energetic preference for the substituent to occupy the equatorial versus axial position. Compared to the 2-methyl analog (2.86 kcal/mol), the 2-ethyl substituent shows a 0.24 kcal/mol reduction in conformational energy, indicating a modest but measurable difference in steric demand and ring conformational behavior. The carbomethoxy-substituted analog exhibits a significantly lower conformational energy of 1.38 kcal/mol, reflecting the distinct electronic and steric profile of the ester functionality relative to the free acid [1]. These conformational differences directly influence the compound's three-dimensional presentation in supramolecular assemblies, binding pockets, and polymer chain conformations.

Conformational Analysis Physical Organic Chemistry Tetrahydropyran Stereochemistry

Acidity (pKa) Comparison with Unsubstituted Tetrahydropyran-2-carboxylic Acid

The acidity of tetrahydropyran-2-carboxylic acid (CAS 51673-83-7), the unsubstituted parent scaffold, has a predicted pKa of 3.70 ± 0.20 . This value serves as a comparative baseline for understanding how the 2-ethyl substitution in 2-ethyloxane-2-carboxylic acid may modulate acidity. The ethyl group, being a weak electron-donating alkyl substituent, is expected to slightly increase the pKa (decrease acidity) relative to the unsubstituted parent through inductive destabilization of the carboxylate anion. While a direct experimental pKa for 2-ethyloxane-2-carboxylic acid has not been reported in accessible primary literature, the class-level inference from the parent compound establishes a reference point for protonation state and ionization behavior under physiological and synthetic conditions . The presence of the geminal ethyl group adjacent to the carboxylic acid also introduces steric shielding that can influence deprotonation kinetics and metal chelation geometry.

Acid-Base Chemistry Physicochemical Properties Reactivity Prediction

Spectroscopic Signature Differentiation via NMR Chemical Shifts

The 1H NMR spectrum of 2-ethyloxane-2-carboxylic acid displays diagnostic signals that distinguish it from other oxane-carboxylic acid derivatives. The ethyl group's methyl protons resonate as a triplet at δ 0.9–1.1 ppm, while the methylene protons adjacent to the oxane oxygen appear at δ 3.4–3.8 ppm . The geminal substitution at C2 eliminates the α-methine proton typically observed in monosubstituted tetrahydropyran-2-carboxylic acids, creating a distinct spectral signature. In IR spectroscopy, the compound exhibits a strong carbonyl (C=O) stretching absorption band near 1700 cm⁻¹, characteristic of the carboxylic acid functional group . These spectroscopic markers provide unambiguous analytical fingerprints for identity confirmation and purity assessment, enabling differentiation from structurally similar analogs that may co-elute or exhibit overlapping chromatographic behavior.

Analytical Chemistry NMR Spectroscopy Structural Elucidation

Bifunctional Monomer Reactivity vs. Mono-Functional Oxane Analogs

2-Ethyloxane-2-carboxylic acid functions as a bifunctional monomer capable of participating in polyester synthesis through condensation reactions with diols such as ethylene glycol, yielding biodegradable polymers . This reactivity profile contrasts with mono-functional oxane analogs (e.g., oxane lacking the carboxylic acid group) that cannot serve as condensation monomers, and with simple tetrahydropyran-2-carboxylic acid which lacks the ethyl substitution that modulates polymer chain properties. The ethyl group at C2 influences the steric environment around the reactive carboxylic acid, potentially affecting polymerization kinetics, polymer chain flexibility, and the hydrolytic stability of the resulting ester linkages. The electron-withdrawing carboxylic acid group also polarizes the oxane ring, enhancing susceptibility to ring-opening reactions under acidic or basic conditions , offering an additional synthetic handle not present in non-carboxylated oxanes.

Polymer Chemistry Biodegradable Polymers Monomer Design

Optimal Application Scenarios for 2-Ethyloxane-2-carboxylic Acid (CAS 19679-90-4) Based on Quantitative Evidence


Chiral Building Block for Conformationally Controlled Asymmetric Synthesis

The defined conformational energy of the 2-ethyl substituent on the tetrahydropyran ring (2.62 kcal/mol equatorial preference) provides predictable three-dimensional orientation of the carboxylic acid functionality [1]. This property supports the use of 2-ethyloxane-2-carboxylic acid as a chiral building block or scaffold in asymmetric synthesis, where conformational predictability translates to stereochemical control. The ethyl group offers a balance between sufficient steric bulk for diastereofacial discrimination and conformational flexibility for reaction accommodation, making the compound suitable for the construction of stereochemically complex heterocyclic frameworks in medicinal chemistry programs.

Monomer for Biodegradable Polyester Synthesis with Tunable Hydrophobicity

The bifunctional nature of 2-ethyloxane-2-carboxylic acid, combining a carboxylic acid group for condensation polymerization and an ethyl-substituted oxane ring, enables its use as a monomer in the synthesis of biodegradable polyesters . The ethyl substituent contributes to polymer chain hydrophobicity and modulates the steric environment around ester linkages, potentially influencing hydrolytic degradation rates. This positions the compound as a valuable monomer for designing polyesters with tailored degradation profiles for biomedical applications, including drug delivery vehicles and resorbable surgical materials.

Metal Complex Precursor for Oxidation Catalysis

The carboxylic acid functionality of 2-ethyloxane-2-carboxylic acid enables the formation of lipophilic metal complexes that are soluble in nonpolar organic solvents . The steric shielding provided by the ethyl group adjacent to the carboxylate coordination site may influence metal binding geometry, complex stability, and catalytic selectivity. These metal derivatives have potential applications as homogeneous catalysts for oxidation reactions and other organic transformations, where the balance of lipophilicity and steric accessibility governs catalyst performance and substrate scope.

Reference Compound for Conformational Analysis Studies

With an experimentally determined conformational energy of 2.62 kcal/mol for the 2-ethyl substituent on the tetrahydropyran ring [1], 2-ethyloxane-2-carboxylic acid serves as a well-characterized reference compound for conformational analysis studies of heterocyclic systems. Its established conformational parameters provide a benchmark for computational modeling validation, structure-activity relationship (SAR) interpretation, and the design of conformationally restricted analogs in drug discovery programs targeting stereospecific binding interactions.

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